molecular formula C7H11ClO3S B2636624 (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride CAS No. 2241142-46-9

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride

Cat. No. B2636624
M. Wt: 210.67
InChI Key: VIMVKWVDQLBKJL-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride, also known as MOM-Cl, is an important reagent in organic synthesis. It is widely used in the protection of hydroxyl groups in organic compounds. The MOM group is stable under a wide range of reaction conditions and can be removed selectively using mild acidic conditions.

Scientific Research Applications

Synthesis and Reactivity

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is utilized in various chemical syntheses and reactivity studies. For instance, it's used as a starting material or intermediate in the synthesis of other chemical compounds. Studies have shown that it's involved in nucleophile-promoted alkyne-iminium ion cyclizations and other complex chemical reactions (Arnold et al., 2003). Additionally, it's used in the synthesis of methyl sulfonamide by ammonification under specific reaction conditions (Zhao Li-fang, 2002). It also plays a role in the generation and cyclization of 5-hexenyllithium, indicating its versatility in organic synthesis (Bailey et al., 2005).

Electrophile-Promoted Cyclization Reactions

It has been utilized in electrophile-promoted cyclization reactions. This includes the synthesis of complex molecules like (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide and its derivatives, showcasing its utility in constructing intricate molecular architectures (Christov & Ivanov, 2002). Another study highlights the use of this compound in reactions leading to heterocyclic products with varying electrophiles, further illustrating its role in organic chemistry and synthesis (Christov & Ivanov, 2004).

Protective Group Chemistry

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is also involved in protective group chemistry, particularly in the protection of amines. This showcases its role in modifying the reactivity and properties of molecules, which is crucial in the multi-step synthesis of complex organic molecules (Neelamkavil, 2003).

Dehydration and Formation of Complex Molecules

The compound is instrumental in dehydration reactions leading to the formation of complex molecular structures, indicating its importance in organic synthesis and the creation of novel compounds (Bondar' et al., 2001).

properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c1-6-2-7(3-6,11-4-6)5-12(8,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMVKWVDQLBKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride

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